Quinolin-6-ylmagnesium bromide
CAS No.: 1621468-72-1
Cat. No.: VC11664589
Molecular Formula: C9H6BrMgN
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1621468-72-1 |
|---|---|
| Molecular Formula | C9H6BrMgN |
| Molecular Weight | 232.36 g/mol |
| IUPAC Name | magnesium;6H-quinolin-6-ide;bromide |
| Standard InChI | InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | XECDZAAABJMNFE-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-] |
| Canonical SMILES | C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-] |
Introduction
Structural and Chemical Properties
Molecular Composition and Identification
Quinolin-6-ylmagnesium bromide is an organomagnesium compound featuring a quinoline moiety substituted at the 6-position with a magnesium bromide group. The parent compound, quinoline (C₉H₇N), is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring . The Grignard reagent retains this structure, with the magnesium atom coordinated to the quinoline’s 6-position and a bromide counterion. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrMgN |
| Molecular Weight | 232.36 g/mol |
| CAS Registry Number | 1621468-72-1 |
| Synonyms | MFCD11553342; magnesium;6H-quinolin-6-ide;bromide |
The compound is typically prepared as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), ensuring stability and reactivity in synthetic workflows .
Spectroscopic and Computational Data
While experimental spectral data for Quinolin-6-ylmagnesium bromide are sparingly reported in the literature, its parent compound, quinoline, exhibits characteristic UV-Vis absorption maxima at 270–310 nm due to π→π* transitions in the aromatic system . Computational models predict similar electronic properties for the Grignard derivative, with the magnesium center significantly altering the electron density at the 6-position.
Synthesis and Reactivity
Preparation Methods
Quinolin-6-ylmagnesium bromide is synthesized via the reaction of 6-bromoquinoline with magnesium metal in anhydrous ethereal solvents. This follows the general Grignard reagent preparation protocol:
The reaction requires rigorously dry conditions to prevent hydrolysis, which would yield quinoline and magnesium hydroxides .
Pharmacological and Material Science Applications
Antimicrobial Applications
Future Directions and Challenges
Expanding Synthetic Methodologies
Recent advances in photoredox catalysis and flow chemistry present opportunities to exploit Quinolin-6-ylmagnesium bromide in continuous manufacturing processes. For instance, Wu et al. (2021) achieved quinoline synthesis via Cu(II)-catalyzed domino reactions under microwave irradiation, suggesting potential for optimizing Grignard-based routes .
Computational Modeling
Machine learning models predicting Grignard reagent reactivity could streamline the design of quinoline derivatives. Molecular docking studies, as performed by Ryad et al. (2024), may identify optimal substitution patterns for target proteins like EGFR .
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